molecular formula C16H12ClN3OS2 B11942058 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide

2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide

Cat. No.: B11942058
M. Wt: 361.9 g/mol
InChI Key: SZPYJQQGUYKCSI-GIJQJNRQSA-N
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Description

2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(3-chlorophenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzothiazole ring, a sulfanyl group, and a hydrazide moiety. Its molecular formula is C16H12ClN3OS2, and it has a molecular weight of 361.87 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(3-chlorophenyl)methylidene]acetohydrazide typically involves multiple steps. One common method starts with the preparation of 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide, which is then reacted with 3-chlorobenzaldehyde under reflux conditions in the presence of ethanol as a solvent. The reaction is usually catalyzed by an acid, such as hydrochloric acid, to facilitate the formation of the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(3-chlorophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(3-chlorophenyl)methylidene]acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(3-chlorophenyl)methylidene]acetohydrazide involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer properties could involve the disruption of cellular pathways critical for cancer cell survival.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide
  • N’-(3-chlorophenyl)methylideneacetohydrazide

Uniqueness

2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(3-chlorophenyl)methylidene]acetohydrazide is unique due to its combined structural features, which confer distinct chemical and biological properties. The presence of both the benzothiazole ring and the chlorophenyl group enhances its reactivity and potential for diverse applications.

Properties

Molecular Formula

C16H12ClN3OS2

Molecular Weight

361.9 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(3-chlorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H12ClN3OS2/c17-12-5-3-4-11(8-12)9-18-20-15(21)10-22-16-19-13-6-1-2-7-14(13)23-16/h1-9H,10H2,(H,20,21)/b18-9+

InChI Key

SZPYJQQGUYKCSI-GIJQJNRQSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)N/N=C/C3=CC(=CC=C3)Cl

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)NN=CC3=CC(=CC=C3)Cl

Origin of Product

United States

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